molecular formula C24H32Br2N2Ni B6321535 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide CAS No. 181710-06-5

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide

Cat. No. B6321535
M. Wt: 567.0 g/mol
InChI Key: LMQCIEZVGBLECK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide (NiBr2IPM) is a coordination compound that is used in a variety of laboratory experiments and scientific research applications. It is composed of a nickel(II) ion that is coordinated to two bromide ions and two N-2-isopropyl-6-methylphenyl)imino]butane ligands. NiBr2IPM is a versatile compound that has been used in a wide range of applications, from catalysis to drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide involves the reaction of nickel(II) bromide with 2,3-bis[(N-2-isopropyl-6-methylphenyl)imino]butane in the presence of a suitable solvent.

Starting Materials
Nickel(II) bromide, 2,3-bis[(N-2-isopropyl-6-methylphenyl)imino]butane, Suitable solvent

Reaction
Dissolve nickel(II) bromide in a suitable solvent, Add 2,3-bis[(N-2-isopropyl-6-methylphenyl)imino]butane to the solution, Stir the mixture at room temperature for several hours, Filter the resulting solid and wash with a suitable solvent, Dry the product under vacuum to obtain 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide

Scientific Research Applications

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, for the synthesis of pharmaceuticals, and for the development of new materials. It has also been used in the synthesis of complex organic molecules and in the study of biochemical and physiological processes.

Mechanism Of Action

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide is a coordination compound that acts as a catalyst in a variety of chemical reactions. It is able to facilitate the transfer of electrons between molecules, allowing for the formation of new bonds and the breaking of existing ones. This allows for the formation of new products and the transformation of existing ones.

Biochemical And Physiological Effects

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide has been studied for its effects on biochemical and physiological processes. It has been shown to be able to modulate the activity of enzymes, which can affect the metabolism of cells. It has also been shown to be able to bind to specific proteins, which can affect their structure and function.

Advantages And Limitations For Lab Experiments

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. It can also be used in a variety of reactions, making it a versatile tool for researchers. However, it is important to note that 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide can be toxic if handled improperly, and it should be handled with care.

Future Directions

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide has a number of potential future applications. It could be used as a catalyst for the synthesis of new drugs, for the development of new materials, and for the study of biochemical and physiological processes. It could also be used to study the structure and function of proteins, as well as to develop new catalysts for organic synthesis. Additionally, 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide could be used to study the effects of environmental pollutants on biochemical and physiological processes.

properties

IUPAC Name

2-N,3-N-bis(2-methyl-6-propan-2-ylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2.2BrH.Ni/c1-15(2)21-13-9-11-17(5)23(21)25-19(7)20(8)26-24-18(6)12-10-14-22(24)16(3)4;;;/h9-16H,1-8H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQCIEZVGBLECK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333868
Record name 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide

CAS RN

181710-06-5
Record name 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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